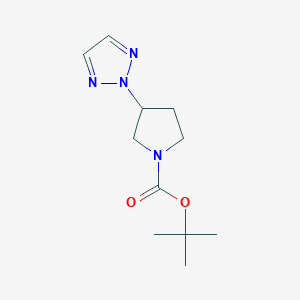

tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(triazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-7-4-9(8-14)15-12-5-6-13-15/h5-6,9H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJZROCGEZGFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2N=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate has been investigated for its potential in drug development due to its ability to interact with biological targets effectively. The triazole moiety is particularly notable for its bioactivity:

- Antimicrobial Activity: Compounds containing triazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, making them candidates for antibiotic development .

- Anticancer Properties: Studies have shown that triazole-containing compounds exhibit anticancer effects by inducing apoptosis in cancer cells. This makes this compound a potential lead compound for developing new anticancer agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules: Its structure allows it to participate in various coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of more complex organic compounds.

| Reaction Type | Description | Example Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling with aryl halides using palladium catalysts | Biaryl compounds |

| Nucleophilic Substitution | Reacting with electrophiles to form new derivatives | Modified pyrrolidine derivatives |

Material Science

In material science, this compound can be utilized to synthesize polymers or advanced materials with specific properties:

- Polymerization Reactions: The functional groups present allow for incorporation into polymer chains, potentially enhancing the mechanical properties of materials .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives from this compound. These derivatives were tested against a range of bacterial strains and exhibited promising results, indicating their potential as new antibiotics .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer properties of this compound. In vitro studies showed that it effectively inhibited cell proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to these targets, modulating their activity and leading to the desired biological effects. The specific molecular pathways involved depend on the derivative and its intended application.

Comparison with Similar Compounds

tert-Butyl 3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate

- Structural Difference : A hydroxymethyl group (-CH2OH) is attached to the triazole’s 4-position.

- This modification may also alter metabolic stability, as the hydroxyl group could participate in phase II conjugation reactions .

tert-Butyl 3-(4-(5-Fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (3a)

- Structural Difference : The triazole is substituted with a fluorophenyl-dichlorobenzyloxy group.

- Implications : The bulky aromatic substituent introduces lipophilicity, improving membrane permeability. This compound exhibited potent biological activity in early-stage drug discovery, likely due to enhanced receptor binding via halogen interactions .

Analogues with Alternative Heterocycles

tert-Butyl 3-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate

- Structural Difference : Replaces the triazole with a benzimidazole ring containing a chlorine substituent.

- Implications : The benzimidazole’s planar structure and basic nitrogen atoms enable intercalation or π-π stacking, making it suitable for targeting enzymes like kinases. The chlorine atom may enhance electrophilic reactivity .

tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

- Structural Difference : The pyrrolidine is fused with a pyridine ring, forming a pyrrolopyridine scaffold.

- Implications : The aromatic pyridine increases electron density, affecting redox properties and metal coordination. This structure is common in antiviral and anticancer agents .

Backbone-Modified Analogues

tert-Butyl (3S)-3-(2-Oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

- Structural Difference: A 2-oxoimidazolidinone group replaces the triazole.

- Implications: The urea-like moiety enhances hydrogen-bond donor capacity, improving binding to proteases or GPCRs. However, the oxo group may reduce metabolic stability compared to triazoles .

Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 330)

- Structural Difference : Incorporates a spirocyclic oxindole-pyrrolidine system.

- These compounds are explored for neurodegenerative disease therapeutics .

Biological Activity

Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1186300-54-8 |

| Molecular Formula | C₁₁H₁₈N₄O₂ |

| Molecular Weight | 238.29 g/mol |

Synthesis

The synthesis of this compound typically involves a series of reactions starting from pyrrolidine derivatives and azides. A notable method includes the use of 1,3-dipolar cycloaddition reactions to form the triazole ring, followed by carboxylation to introduce the tert-butyl ester group. This synthetic approach allows for the rapid generation of diverse derivatives for biological evaluation .

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, a study demonstrated that specific triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound's triazole moiety is known for its anticancer activity. Research shows that triazole-containing compounds can inhibit key enzymes involved in cancer cell proliferation. This compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that it exhibits selective cytotoxicity with IC50 values comparable to established anticancer drugs .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .

- Cell Cycle Arrest : It has been observed that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, promoting oxidative stress and cell death .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent clinical trial evaluated the effectiveness of a related triazole compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent .

Preparation Methods

Reaction Mechanism and Optimization

The reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to convert the hydroxyl group at the pyrrolidine 3-position into a leaving group, facilitating displacement by the triazole’s nitrogen. Key steps include:

-

Activation of the hydroxyl group via formation of an oxyphosphonium intermediate.

-

Nucleophilic attack by the triazole’s N2 atom, favored due to its higher nucleophilicity in the 2H-1,2,3-triazole tautomer.

-

Elimination of phosphine oxide to yield the final product.

Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving yields exceeding 90% for analogous compounds.

Synthetic Procedure

-

Starting Material Preparation : tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is synthesized via Boc protection of 3-hydroxypyrrolidine, which is commercially available or prepared via reduction of proline derivatives.

-

Mitsunobu Coupling :

-

Combine tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv), 2H-1,2,3-triazole (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

-

Stir under nitrogen at 0°C for 1 hour, then warm to room temperature for 12 hours.

-

Purify via column chromatography (hexane/ethyl acetate = 4:1) to isolate the product as a white solid.

-

Nucleophilic Substitution of Activated Intermediates

Source describes the synthesis of triazole-containing pyrrolidines via nucleophilic displacement of chlorinated intermediates. This approach could be modified for the target compound by generating a tert-butyl 3-chloropyrrolidine-1-carboxylate intermediate.

Stepwise Synthesis

-

Chlorination :

-

Triazole Installation :

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Mitsunobu Reaction | 85–95% | High regioselectivity; mild conditions | Requires expensive reagents (DEAD, PPh₃) |

| CuAAC | 60–75% | Broad substrate scope | Incorrect regioselectivity for target |

| Nucleophilic Substitution | 70–80% | Simple setup; inexpensive reagents | Harsh conditions may degrade sensitive groups |

Scale-Up and Industrial Feasibility

The Mitsunobu reaction, while efficient, faces challenges in large-scale production due to stoichiometric phosphine and azodicarboxylate use. Source reports gram-scale synthesis of analogous compounds with minimal yield drop, suggesting scalability with optimized purification. Alternatives like flow chemistry or catalytic Mitsunobu variants could further enhance viability.

Spectroscopic Characterization

Critical analytical data for the target compound include:

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the tert-butyl pyrrolidine carboxylate scaffold. Key steps include:

- Step 1: Preparation of tert-butyl 3-azidopyrrolidine-1-carboxylate by substituting a leaving group (e.g., mesylate or tosylate) with sodium azide under reflux in polar solvents like DMF .

- Step 2: Reaction with terminal alkynes (e.g., ethynyl derivatives) using Cu(I) catalysts (e.g., CuI or CuSO₄/sodium ascorbate) in solvents such as THF or DCM at 25–60°C .

- Protection/Deprotection: The tert-butyl group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane .

Typical Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azidation | NaN₃, DMF, 80°C, 12 h | 85–90% | |

| CuAAC | CuI, THF, 60°C, 24 h | 70–80% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR: Critical for confirming regioselectivity of the triazole ring (1,4-disubstitution). The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Pyrrolidine protons show complex splitting due to ring puckering .

- HPLC: Purity analysis (≥98%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolves steric effects of the tert-butyl group and triazole orientation. SHELX software is widely used for refinement .

Key NMR Data (Example):

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| tert-butyl | 1.42 | singlet | 9H |

| Triazole H | 7.85 | singlet | 2H |

| Pyrrolidine CH₂ | 3.5–4.1 | multiplet | 4H |

Advanced Research Questions

Q. How can CuAAC conditions be optimized for higher yields in synthesizing triazole derivatives?

- Catalyst Loading: Lower Cu(I) concentrations (5 mol%) reduce side reactions (e.g., Glaser coupling). Sodium ascorbate as a reductant improves regioselectivity .

- Solvent Effects: Mixed solvents (THF:H₂O 4:1) enhance solubility of polar intermediates .

- Microwave Assistance: Reduces reaction time (1–2 h vs. 24 h) with comparable yields (75–85%) .

Data Contradiction Example:

Conflicting reports on triazole regioselectivity under thermal vs. microwave conditions can be resolved via 2D NMR (NOESY) to confirm 1,4 vs. 1,5 isomerism .

Q. What strategies address conflicting NMR data when analyzing substituent effects on the pyrrolidine ring?

- Decoupling Experiments: Differentiate overlapping signals from pyrrolidine protons .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and verify stereoelectronic effects .

- Variable Temperature NMR: Resolves dynamic effects (e.g., ring inversion) by analyzing line broadening at low temperatures .

Q. How does the steric environment of the tert-butyl group influence triazole reactivity in further functionalization?

- Steric Hindrance: The tert-butyl group reduces nucleophilic substitution rates at the pyrrolidine nitrogen. For example, Boc deprotection with TFA proceeds slower (4–6 h) compared to less hindered analogs (1–2 h) .

- Directed Functionalization: Triazole N-alkylation favors the less hindered N-2 position, confirmed by X-ray studies of analogues .

Functionalization Example:

| Reaction | Reagents | Yield | Reference |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, 0°C | 90% | |

| N-Alkylation | MeI, NaH, THF | 64% |

Q. What are the applications of this compound in medicinal chemistry research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.